3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide

CYP inhibition Drug metabolism ADME-Tox

3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1574364-88-7) is a synthetic pyrrole-containing butanamide derivative with molecular formula C14H18ClN3O and a molecular weight of approximately 281.76 g/mol. The compound is listed in several chemical vendor catalogs as a research intermediate or building block for further synthetic elaboration, but no peer-reviewed pharmacological characterization or patent-specific bioactivity data directly attributed to this exact structure were retrievable within the constraints of this search.

Molecular Formula C17H21ClN2O
Molecular Weight 304.8 g/mol
Cat. No. B12170627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide
Molecular FormulaC17H21ClN2O
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CC(CN1C=CC=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C17H21ClN2O/c1-13(2)19-17(21)11-15(12-20-9-3-4-10-20)14-5-7-16(18)8-6-14/h3-10,13,15H,11-12H2,1-2H3,(H,19,21)
InChIKeyYKRPOSXNLZOTFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide: Structural Identity and Procurement Context


3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1574364-88-7) is a synthetic pyrrole-containing butanamide derivative with molecular formula C14H18ClN3O and a molecular weight of approximately 281.76 g/mol . The compound is listed in several chemical vendor catalogs as a research intermediate or building block for further synthetic elaboration, but no peer-reviewed pharmacological characterization or patent-specific bioactivity data directly attributed to this exact structure were retrievable within the constraints of this search. Consequently, the baseline scientific identity of the compound is currently limited to its primary structural features: a 4-chlorophenyl substituent at the C3 position, an N-isopropyl amide, and a 1H-pyrrol-1-yl group at C4.

Why In-Class Pyrrole Amides Cannot Substitute for 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide Without Evidence


The pyrrole amide chemotype encompasses diverse pharmacological targets (HDACs, Cav channels, sigma receptors, GPCRs) where subtle changes to the amide substituent and aryl ring substitution can shift potency, selectivity, and even the biological target itself . For example, N-(pyridin-2-yl) and N-(1H-indol-6-yl) analogs of the same 3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide scaffold are listed as distinct catalog items, implying differentiated properties, yet no publicly accessible head-to-head data exist to define the exact functional consequences of the N-isopropyl substitution present in the target compound . Therefore, generic replacement with a structurally similar pyrrole amide without matched experimental evidence carries a high risk of altered target engagement and unanticipated selectivity profiles.

Quantitative Differentiation Evidence for 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide


CYP2B6 Inhibition: Target Compound vs. Structurally Close Pyrrole Amide

A BindingDB record (BDBM50366395) attributed to the target compound reports an IC50 of 60 nM for inhibition of CYP2B6 in human liver microsomes using bupropion as substrate [1]. However, the SMILES string associated with that record (Cl.Cl.NCc1ccc(s1)-c1cnccc1-c1ccccc1) does not correspond to 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide, indicating a likely database misassignment. In contrast, a structurally verified pyrrole amide (CHEMBL5269123) exhibits HDAC3 IC50 values of 1.8 nM, but no CYP2B6 data are available for that analog [2]. Thus, no valid direct or cross-study comparison can be established for the target compound's CYP profile.

CYP inhibition Drug metabolism ADME-Tox

GPCR Antagonist Activity: Target Compound Assignment Uncertainty

BindingDB lists antagonism data for human GPR4 (IC50 = 300 nM, COS7 cells, pH 6.5-induced cAMP) under monomer ID BDBM50260349 [1], and P2Y14R displacement data (IC50 = 25 nM, CHO cells) under BDBM50456166 [2]. Neither SMILES string matches the target compound. The target compound's actual GPCR activity remains uncharacterized in published accessible sources, precluding any quantitative differentiation from in-class analogs.

GPCR Functional antagonism cAMP

Application Scenarios for 3-(4-chlorophenyl)-N-(propan-2-yl)-4-(1H-pyrrol-1-yl)butanamide Based on Available Evidence


Chemical Probe Development Requiring De Novo Profiling

If an investigator requires a pyrrole amide scaffold with a 4-chlorophenyl and N-isopropyl substitution pattern for a structure–activity relationship (SAR) campaign, this compound can serve as a core intermediate. However, the absence of pre-existing bioactivity data means the user must commission full target profiling (e.g., broad-panel kinase or HDAC assays) to establish selectivity, as no published differential data can guide reagent selection [1].

Synthetic Methodology Optimization

The compound may be used as a model substrate to optimize amide coupling or pyrrole N-alkylation protocols, given its reactive handles and moderate molecular weight. Its procurement value here rests on the specific substituent combination, which is not found in simpler N-alkyl pyrrole amides, but this is a chemical convenience argument rather than a biological differentiation point .

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